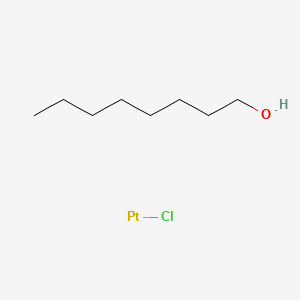

chloroplatinum;octan-1-ol

Descripción

Contextual Significance of Platinum-Ligand Systems in Modern Chemical Research

Platinum-ligand systems are a cornerstone of modern chemical research due to their remarkable versatility and tunable properties. rsc.org The ability of the platinum center to coordinate with a wide variety of ligands in different geometries allows for the precise tuning of its electronic and steric properties. nih.gov This has led to their extensive application in two major areas: catalysis and medicinal chemistry.

In catalysis, homogeneous platinum complexes are highly effective for various organic transformations, most notably hydrosilation reactions, which are fundamental to the silicone industry. ccl.net Catalysts like Lamoreaux's and Ashbey's are used to cure silicone rubbers and in the production of sealants and electronic coatings. ccl.net The efficiency of these catalysts stems from their solubility in the reaction media, allowing for reactions to proceed rapidly at low catalyst concentrations (typically 5-20 ppm). ccl.net Recent research also explores platinum-catalyzed C-H bond activation, a key goal in synthetic chemistry for assembling complex molecules from simpler precursors. chinesechemsoc.orgresearchgate.net

In medicinal chemistry, the serendipitous discovery of cisplatin's anticancer properties launched a vast field of research into platinum-based drugs. nih.govnih.gov The mechanism of action for many of these drugs involves the platinum center binding to DNA, which ultimately triggers cell death. ulb.ac.be The design of new platinum complexes focuses on overcoming the limitations of early drugs, such as drug resistance and side effects, by modifying the ligand sphere to alter the compound's reactivity, selectivity, and biological activity. mdpi.comnih.gov

Evolution of Research in Platinum(II) and Platinum(IV) Complexes with Long-Chain Alcohol Ligands

The study of platinum complexes has evolved significantly, with a growing interest in the incorporation of ligands that impart specific functionalities. Research into platinum(II) and platinum(IV) complexes with long-chain alcohol ligands is driven by the desire to modulate the physical and chemical properties of these compounds.

Long-chain ligands, such as those derived from octan-1-ol, are primarily used to increase the hydrophobicity and solubility of platinum complexes in organic solvents or lipid environments. cymitquimica.comnih.gov A study on platinum(II) complexes with N-alkyl-diamine ligands, where the alkyl chain length was varied, confirmed a direct relationship between the carbon chain length and cytotoxic activity, demonstrating the impact of ligand lipophilicity. nih.gov

The oxidation state of the platinum center, either +2 or +4, dictates the complex's geometry and reactivity. Platinum(II) complexes are typically square planar, while platinum(IV) complexes adopt an octahedral geometry. mdpi.com Platinum(IV) complexes are often investigated as prodrugs; they are more kinetically inert than their Pt(II) counterparts and can be activated within cancer cells via reduction to the active Pt(II) form. nih.govmdpi.com

Recent synthetic strategies have focused on incorporating alcohol-derived ligands directly into the coordination sphere. One innovative method involves the ligand substitution of oxaliplatin-based platinum(IV) complexes, where alcohol molecules can replace axial ligands to form new alkoxido ligands. rsc.org These axial alkoxido ligands have been shown to improve the hydrolytic and reductive stability of the platinum(IV) complexes compared to those with carboxylato ligands. rsc.org This line of research highlights a sophisticated approach to designing next-generation platinum compounds by leveraging the chemistry of alcohol ligands. rsc.orgresearchgate.net

Table 2: Comparison of Platinum(II) and Platinum(IV) Complexes

| Feature | Platinum(II) Complexes | Platinum(IV) Complexes | Reference |

|---|---|---|---|

| Oxidation State | +2 | +4 | mdpi.com |

| Electron Configuration | d8 | d6 | mdpi.com |

| Typical Geometry | Square Planar | Octahedral | nih.govmdpi.com |

| Ligand Count | 4 | 6 | rsc.org |

| Reactivity | Kinetically labile | Kinetically inert | nih.gov |

| Common Role | Active drug/catalyst | Prodrug | nih.gov |

Fundamental Coordination Modes and Stereochemical Considerations of Chloroplatinum Complexes

The structure and reactivity of chloroplatinum complexes are governed by fundamental principles of coordination chemistry, including coordination modes and stereochemistry. Platinum typically forms stable complexes where ligands donate electron pairs to the metal center. libretexts.org Chloro ligands (Cl-) are simple yet crucial components that significantly influence the electronic environment of the platinum atom. cymitquimica.comresearchgate.net

The coordination geometry is highly dependent on the oxidation state. Platinum(II) complexes almost exclusively adopt a four-coordinate, square planar geometry. mdpi.com Platinum(IV) complexes are six-coordinate with a distorted octahedral geometry. mdpi.com In these structures, the chloro ligands can occupy different positions, leading to stereoisomers, such as cis and trans isomers in square planar complexes. nih.gov The relative positioning of ligands is critical; for instance, the trans influence—the effect of a coordinated ligand on the lability of the ligand trans to it—is a key factor in directing substitution reactions. acs.org

Overview of Research Trajectories for Alkyl- and Chloro-Substituted Platinum Species

Current research on alkyl- and chloro-substituted platinum species is advancing on several fronts, primarily aimed at developing more effective catalysts and therapeutics. The strategic inclusion of alkyl and chloro groups allows for the fine-tuning of the complexes' properties.

Alkyl-Substituted Platinum Species: Research in this area often focuses on how the length and structure of alkyl chains affect the complex's solubility, lipophilicity, and reactivity. nih.gov In catalysis, this can influence the catalyst's interaction with substrates and its performance in non-aqueous media. nih.gov In medicinal chemistry, increasing the alkyl chain length has been explored as a strategy to enhance cellular uptake and cytotoxicity of potential anticancer agents. nih.govnih.gov Studies on organoplatinum(II) enolate complexes, for example, have examined the effect of alkyl substituents on reaction rates and mechanisms like β-hydrogen elimination. nih.gov

Chloro-Substituted Platinum Species: The presence of chloro ligands is fundamental to the chemistry of many platinum catalysts and drugs. cymitquimica.com Research continues to explore how chloro-substitution on the organic ligands themselves, not just on the metal center, can modify the properties of the complex. For example, studies on platinum complexes with chloro-substituted ligands have shown that this modification can significantly enhance cytotoxic activity against certain cancer cell lines compared to their non-chlorinated analogues. mdpi.com This suggests a promising strategy for developing more potent or selective anticancer agents. mdpi.commdpi.com Furthermore, mechanistic studies on the reactions of chloroplatinum(II) derivatives are ongoing to better understand their reaction pathways. datapdf.comfigshare.com The trajectory for both alkyl- and chloro-substituted platinum complexes is toward rational design, where computational studies and detailed mechanistic investigations guide the synthesis of new molecules with precisely tailored properties for specific applications in catalysis and medicine. acs.orgacs.org

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| Chloroplatinum;octan-1-ol |

| Platinum |

| Octan-1-ol |

| Lamoreaux's catalyst |

| Ashbey's catalyst |

| Cisplatin |

| Oxaliplatin |

| Carboplatin |

| Tetraplatin |

| Iproplatin |

| Satraplatin |

| LA-12 |

| Phenylboronic acid |

| Aryl halides |

| 4-(dimethylamino)benzaldehyde |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

68412-56-6 |

|---|---|

Fórmula molecular |

C8H18ClOPt |

Peso molecular |

360.8 g/mol |

Nombre IUPAC |

chloroplatinum;octan-1-ol |

InChI |

InChI=1S/C8H18O.ClH.Pt/c1-2-3-4-5-6-7-8-9;;/h9H,2-8H2,1H3;1H;/q;;+1/p-1 |

Clave InChI |

FNRCGCLCQWRUOQ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCO.Cl[Pt] |

SMILES canónico |

CCCCCCCCO.Cl[Pt] |

Otros números CAS |

68412-56-6 |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Elucidation of Chloroplatinum;octan 1 Ol Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules in solution. For chloroplatinum;octan-1-ol complexes, a combination of ¹H, ¹⁹⁵Pt, and ¹³C NMR would be employed to probe the different nuclei within the molecule.

¹H NMR spectroscopy would be utilized to characterize the environment of the protons in the octan-1-ol ligand upon coordination to the platinum center. The chemical shifts of the octan-1-ol protons are expected to change upon complexation due to the influence of the platinum atom.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Coordinated Octan-1-ol

| Protons | Typical Chemical Shift (ppm) for free octan-1-ol | Expected Shift upon Coordination to Pt |

| CH₃ (C8) | ~0.9 | Minor shift |

| -(CH₂)₅- (C3-C7) | ~1.3 | Minor shifts |

| -CH₂- (C2) | ~1.6 | Downfield shift |

| -CH₂-O- (C1) | ~3.6 | Significant downfield shift |

| -OH | Variable | Broadening and potential disappearance due to exchange or deprotonation |

The coordination to platinum is anticipated to cause a downfield shift (to a higher ppm value) of the protons closest to the platinum-oxygen bond, particularly the methylene (B1212753) protons at the C1 position. The hydroxyl proton signal may broaden or be absent depending on the solvent and the nature of the complex.

¹⁹⁵Pt NMR spectroscopy is highly sensitive to the electronic environment around the platinum nucleus, making it an invaluable tool for assessing the coordination sphere. wikipedia.org The chemical shift of ¹⁹⁵Pt spans a very wide range, and the value is characteristic of the platinum oxidation state and the nature of the directly bonded ligands. wikipedia.org

For a this compound complex, the ¹⁹⁵Pt chemical shift would provide direct evidence of the coordination of both the chloro and octan-1-ol ligands. The exact chemical shift would depend on the specific geometry and the number of each ligand.

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum(II) Complexes

| Complex Type | Representative Chemical Shift Range (ppm) |

| [PtCl₄]²⁻ | ~ -1630 |

| [PtCl₃(OR)]²⁻ | Expected in a region upfield from [PtCl₄]²⁻ |

| cis-[PtCl₂(OR)₂]²⁻ | Varies with the nature of R |

| trans-[PtCl₂(OR)₂]²⁻ | Varies with the nature of R |

Data is illustrative and based on general trends for platinum(II) complexes.

¹³C NMR spectroscopy provides information on the carbon skeleton of the octan-1-ol ligand. Similar to ¹H NMR, the chemical shifts of the carbon atoms in octan-1-ol will be affected by coordination to the platinum center.

Table 3: ¹³C NMR Chemical Shifts for Octan-1-ol and Expected Changes upon Coordination

| Carbon Atom | Chemical Shift (ppm) in free octan-1-ol | Expected Shift upon Coordination to Pt |

| C1 (-CH₂-O-) | ~63.0 | Downfield shift |

| C2 | ~32.6 | Minor shift |

| C3 | ~31.8 | Minor shift |

| C4 | ~29.4 | Minor shift |

| C5 | ~29.2 | Minor shift |

| C6 | ~25.7 | Minor shift |

| C7 | ~22.6 | Minor shift |

| C8 (-CH₃) | ~14.0 | Minor shift |

The carbon atom directly bonded to the oxygen (C1) is expected to experience the most significant downfield shift upon coordination to platinum.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Metal-Ligand Modes

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe the vibrations of the bonds within a molecule. In the context of this compound complexes, these techniques would be crucial for identifying the Pt-O and Pt-Cl stretching modes, confirming the coordination of the ligands.

The broad O-H stretching vibration typically observed in the IR spectrum of free octan-1-ol (around 3300-3400 cm⁻¹) would be expected to disappear or shift significantly upon deprotonation and coordination to the platinum center. libretexts.org

Table 4: Key Vibrational Frequencies for this compound Complexes

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| ν(C-O) | ~1050 - 1150 (shifted from free octan-1-ol) |

| ν(Pt-O) | ~450 - 600 |

| ν(Pt-Cl) | ~250 - 350 |

The presence of bands in the far-infrared region corresponding to Pt-O and Pt-Cl stretching vibrations would provide direct evidence for the formation of the complex.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

The mass spectrum would be expected to show a characteristic isotopic pattern for platinum-containing fragments due to the natural abundance of platinum isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).

Table 5: Hypothetical Fragmentation Pattern for a [PtCl(octan-1-olate)(L)₂] Complex

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chloro ligand |

| [M - octan-1-olate]⁺ | Loss of the octan-1-olate ligand |

| [Pt(L)₂]⁺ | Platinum core with other ligands |

The fragmentation pattern would help to elucidate the relative strengths of the bonds within the complex.

X-ray Diffraction Studies for Solid-State Molecular Architecture

For a platinum(II) complex, a square planar geometry is expected. X-ray diffraction would confirm this and determine the cis or trans arrangement of the chloro and octan-1-ol ligands.

Table 6: Expected Crystallographic Parameters for a this compound Complex

| Parameter | Expected Value/Information |

| Coordination Geometry | Square planar for Pt(II) |

| Pt-Cl bond length | ~2.3 - 2.4 Å |

| Pt-O bond length | ~2.0 - 2.1 Å |

| Cl-Pt-O bond angle | ~90° for cis isomer, ~180° for trans isomer |

| Crystal System | To be determined |

| Space Group | To be determined |

This data would provide an unambiguous structural characterization of the complex in the solid state.

Single-Crystal X-ray Crystallography of this compound and Derivatives

Platinum typically exists in +2 or +4 oxidation states, leading to distinct coordination geometries. A hypothetical platinum(II) complex with octan-1-ol and chloride ligands would likely adopt a square planar geometry, a common configuration for d⁸ metal ions. In contrast, a platinum(IV) derivative, being a d⁶ metal ion, would exhibit an octahedral geometry.

In a representative square planar Pt(II) complex, one could envision a structure where the platinum atom is coordinated to one or more octan-1-ol ligands and chloride ions. The octan-1-ol would coordinate through its oxygen atom. For a Pt(IV) complex, the octahedral coordination sphere would be occupied by a combination of octan-1-ol and chloro ligands.

To illustrate the typical crystallographic parameters, data from a representative platinum complex with oxygen-donor and chloro ligands are presented below.

Table 1: Representative Crystallographic Data for a Platinum(II) Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1978.5 |

Note: This data is for a representative platinum(II) complex and is intended for illustrative purposes.

Analysis of Coordination Geometry and Intermolecular Interactions

The coordination geometry around the platinum center in a this compound complex would be dictated by the oxidation state of the platinum. For a Pt(II) complex, the geometry is expected to be square planar, with bond angles around the platinum atom close to 90° and 180°. In a Pt(IV) complex, the geometry would be octahedral, with ligands positioned at the vertices of an octahedron around the central platinum ion.

Table 2: Representative Bond Lengths and Angles for a Platinum Complex

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Pt-Cl | 2.30 - 2.35 |

| Pt-O | 2.00 - 2.10 |

| Cl-Pt-Cl | ~90 or ~180 |

| O-Pt-O | ~90 or ~180 |

Note: These are typical ranges for platinum complexes and serve as a reference.

Electronic Absorption Spectroscopy for Electronic Transitions and Oxidation States

Electronic absorption (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of transition metal complexes. The spectra of platinum complexes are characterized by various types of electronic transitions, including d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands.

For a this compound complex, the d-d transitions, which involve the excitation of electrons between d-orbitals of the platinum ion, are typically weak and may be obscured by more intense charge transfer bands. The energy and intensity of these transitions are dependent on the coordination geometry and the ligand field strength.

Charge transfer bands are generally much more intense. LMCT bands would involve the transfer of an electron from a ligand-based orbital (e.g., from the chloro or octan-1-ol ligands) to a vacant d-orbital on the platinum center. Conversely, MLCT bands would arise from the transfer of an electron from a filled d-orbital on the platinum to an empty orbital on a suitable ligand (though octan-1-ol and chloride are not strong π-acceptors, making intense MLCT bands less likely). The position of these charge transfer bands can provide information about the oxidation state of the platinum and the nature of the metal-ligand bonding. wikipedia.orglibretexts.orglibretexts.org

Table 3: Typical Electronic Absorption Bands for Platinum Complexes

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| d-d | 350 - 500 | < 500 |

| LMCT (Cl → Pt) | 250 - 350 | > 5,000 |

Note: These are general ranges and can vary significantly based on the specific complex.

Advanced hyphenated techniques for complex mixture analysis (e.g., LC-MS, GC-MS in non-clinical contexts)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for the separation and identification of components in complex mixtures.

LC-MS would be a suitable technique for the analysis of this compound complexes. The liquid chromatography step would separate the platinum complex from other components in a solution based on its polarity and affinity for the stationary phase. The separated complex would then be introduced into the mass spectrometer, which would provide information on its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is particularly powerful for the quantitative analysis of platinum-containing compounds. acs.org

GC-MS is generally used for the analysis of volatile and thermally stable compounds. While many platinum complexes are not sufficiently volatile for GC-MS analysis, derivatization techniques could potentially be employed to increase the volatility of a this compound complex, for example, by silylating the hydroxyl group. If successful, GC-MS could provide high-resolution separation and mass spectral data for the analysis of such complexes in non-clinical samples, such as environmental or industrial process streams. mdpi.com

Mechanistic Investigations of Chloroplatinum;octan 1 Ol Reactivity

Ligand Exchange Dynamics and Kinetics

Ligand exchange is a fundamental process in the coordination sphere of the platinum center, governing the catalyst's activation and its interaction with substrates. For square-planar Pt(II) complexes, which are relevant to the chloroplatinum;octan-1-ol system, these exchange reactions are typically slow compared to many other transition metals and proceed through well-defined pathways. semanticscholar.orgmatthey.com

Ligand substitution reactions at square-planar d8 metal centers like Pt(II) predominantly occur via an associative mechanism. semanticscholar.org This pathway involves the approach of an incoming ligand to the platinum complex, forming a five-coordinate, 18-electron intermediate or transition state. Subsequently, one of the original ligands departs, restoring the four-coordinate, 16-electron square-planar geometry.

The general two-step associative pathway can be represented as:

[Pt(L)₃X] + Y ⇌ [Pt(L)₃XY] → [Pt(L)₃Y] + X

In the context of this compound, the ligands (L or X) could be chloro or octan-1-ol groups, and the entering ligand (Y) could be a reactant molecule such as an alkene or a silane. This associative process is characterized by a rate law that is typically second-order, showing dependence on the concentration of both the platinum complex and the incoming ligand.

The rates of ligand exchange reactions are significantly influenced by external conditions such as the nature of the solvent and the reaction temperature. For associative mechanisms, polar solvents can accelerate the reaction by stabilizing the charge separation that may develop in the five-coordinate transition state. libretexts.org

Temperature has a predictable effect on reaction rates, as described by the Arrhenius and Eyring equations. An increase in temperature generally leads to a substantial increase in the rate constant of the ligand exchange reaction. The activation parameters, such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the mechanism. A negative value for the entropy of activation is a hallmark of an associative pathway, as it reflects the loss of entropy when two reactant molecules combine to form a more ordered transition state. scribd.com

| Entering Ligand | Solvent | Temperature (°C) | k (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|---|

| Thiouracil | Aqueous | 20 | 0.0025 | 55 ± 2 | -90 ± 5 |

| Thiouracil | Aqueous | 25 | 0.0042 | ||

| Thiouracil | Aqueous | 30 | 0.0068 | ||

| Thiouracil | Aqueous | 35 | 0.0105 |

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and its reverse, reductive elimination, are key elementary steps in many catalytic cycles involving platinum. wikipedia.orgumb.eduresearchgate.net These reactions involve a change in the oxidation state and coordination number of the platinum center. For this compound, these processes are central to its catalytic activity in reactions like hydrosilylation, which typically follows the Chalk-Harrod mechanism. mdpi.com

Oxidative Addition: This is a reaction where a covalent bond in a molecule (A-B) is broken, and two new bonds are formed between the metal and the two fragments (M-A and M-B). libretexts.orgumb.edu This process leads to an increase in both the formal oxidation state and the coordination number of the metal. umb.edu In the context of hydrosilylation catalyzed by a Pt(II) species, the Si-H bond of a hydrosilane undergoes oxidative addition to the platinum center, forming a Pt(IV) hydride species. libretexts.org

Reductive Elimination: This is the microscopic reverse of oxidative addition. wikipedia.org Two ligands (A and B) on the metal center couple to form a new molecule (A-B), which is then eliminated from the coordination sphere. libretexts.org This step results in a decrease in the oxidation state and coordination number of the metal. In the final step of the hydrosilylation cycle, the newly formed Si-C bond is created through the reductive elimination of an alkylsilane product from the Pt(IV) intermediate, regenerating a lower-valent platinum species that can re-enter the catalytic cycle. mdpi.comlibretexts.org For reductive elimination to occur, the two ligands being eliminated must typically be in a cis position relative to each other. wikipedia.orglibretexts.org

| Elementary Step | Initial Pt State | Final Pt State | Change in Oxidation State | Change in Coordination Number | Change in d-electron Count |

|---|---|---|---|---|---|

| Oxidative Addition (of H-SiR₃) | Pt(II) | Pt(IV) | +2 | +2 | -2 (d⁸ → d⁶) |

| Reductive Elimination (of R'-SiR₃) | Pt(IV) | Pt(II) | -2 | -2 | +2 (d⁶ → d⁸) |

Isomerization and Stereochemical Fluxionality

Platinum complexes can exhibit various forms of isomerization, and their intermediates can be stereochemically non-rigid, a property known as fluxionality. These dynamic processes can have significant mechanistic implications.

In the square-planar geometry typical of Pt(II) complexes, cis and trans isomers are possible. The interconversion between these isomers can be a crucial step in a catalytic cycle. For instance, as reductive elimination requires the departing groups to be mutually cis, a trans intermediate would first need to isomerize to the corresponding cis complex before the product-forming step can proceed. wikipedia.orgnih.gov This isomerization can occur through various mechanisms, including associative pathways involving a five-coordinate intermediate.

Computational and Theoretical Insights into Reaction Mechanisms

Theoretical investigations have been pivotal in understanding the complex reaction pathways involving chloroplatinum and octan-1-ol. By employing sophisticated computational models, researchers have been able to simulate the interactions between these molecules, providing a detailed picture of the energetic and structural changes that occur during a chemical reaction.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for calculating the geometries and energies of transition states in the reactions of chloroplatinum with octan-1-ol. These calculations are crucial for identifying the fleeting, high-energy structures that molecules must pass through to transform from reactants to products. The precise characterization of these transition states is fundamental to understanding the reaction's feasibility and kinetics.

While specific DFT data for the direct reaction of a simple chloroplatinum species with octan-1-ol is not extensively detailed in publicly available literature, the principles of DFT calculations are widely applied to similar platinum-catalyzed reactions. For analogous systems involving platinum complexes and alcohols, DFT is used to model the coordination of the alcohol to the platinum center, subsequent activation of the O-H or C-H bonds, and the eventual formation of oxidation or other reaction products. The nature of the ligands on the platinum atom and the specific isomer of the alcohol are critical parameters in these theoretical models.

Elucidation of Rate-Determining Steps and Reaction Energy Profiles

For multi-step reactions, the energy profile will show a series of peaks and valleys, corresponding to transition states and intermediates, respectively. khanacademy.org By analyzing the relative heights of these energy barriers, chemists can identify the kinetic bottlenecks of the reaction.

In the context of chloroplatinum and octan-1-ol, a hypothetical reaction energy profile for an oxidation reaction would typically involve several key stages. These could include the initial formation of a platinum-alcohol complex, oxidative addition, β-hydride elimination, and reductive elimination steps. Each of these steps would have an associated transition state and energy barrier. The step with the highest activation energy would be identified as the rate-determining step. While detailed, specific energy profiles for the this compound system are not readily found in published research, the general methodology allows for a theoretical prediction of the reaction's progress and kinetics.

Below is an interactive data table summarizing hypothetical energy values for a proposed reaction pathway.

| Reaction Step | Reactant Complex | Transition State (TS) | Intermediate/Product Complex | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| 1. Ligand Exchange | Pt-Cl + Octanol | [Pt-Cl---Octanol]‡ | Pt-Octanol + Cl- | 15 | -5 |

| 2. Oxidative Addition | Pt-Octanol | [Pt(H)(Octan-1-oxy)]‡ | Pt(H)(Octan-1-oxy) | 25 | 10 |

| 3. β-Hydride Elimination | Pt(H)(Octan-1-oxy) | [Pt(H)2(Octanal)]‡ | Pt(H)2(Octanal) | 20 | -8 |

| 4. Reductive Elimination | Pt(H)2(Octanal) | [Pt---H2---Octanal]‡ | Pt + H2 + Octanal | 12 | -15 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information derived from reaction energy profiles. It does not represent experimentally or computationally verified values for the this compound system.

Theoretical and Computational Chemistry of Chloroplatinum;octan 1 Ol

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds in chloroplatinum;octan-1-ol can be elucidated through various computational techniques, primarily Molecular Orbital (MO) Theory and Natural Bond Orbital (NBO) analysis. These methods provide complementary perspectives on the bonding within the complex.

Molecular Orbital Theory Applications

Molecular Orbital Theory describes the formation of molecular orbitals (MOs) from the linear combination of atomic orbitals (LCAO) of the central platinum atom and the ligands. For a square planar d8 complex like this compound, the platinum(II) center has nine valence atomic orbitals (five 5d, one 6s, and three 6p) that can interact with the sigma and pi orbitals of the chloride and octan-1-ol ligands dalalinstitute.com.

The metal orbitals and ligand group orbitals of the same symmetry combine to form bonding and antibonding MOs. In a simplified sigma-only model for a square planar complex, the ligand orbitals approach along the x and y axes. The metal's d(x²-y²) orbital points directly at the ligands, leading to a high-energy antibonding MO (the LUMO in many d8 complexes) and a low-energy bonding MO. The d(z²) orbital has some interaction due to its torus in the xy-plane, while the d(xy) orbital lies between the ligands in the plane, and the d(xz) and d(yz) orbitals are largely non-bonding with respect to sigma interactions youtube.comhuntresearchgroup.org.uk.

The resulting qualitative MO energy level diagram for a typical square planar complex would show a set of low-energy bonding orbitals, primarily ligand in character, followed by the metal-centered non-bonding and weakly bonding d-orbitals, and finally the high-energy antibonding orbitals. The eight d-electrons of Pt(II) would fill the lower-energy d-orbitals, leaving the high-energy d(x²-y²) antibonding orbital empty youtube.comlibretexts.org. The specific energies of these orbitals would be influenced by the respective field strengths of the chloride and octan-1-ol ligands.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a more intuitive, localized picture of chemical bonding by transforming the complex molecular wavefunctions into a set of localized orbitals corresponding to core electrons, lone pairs, and bonding/antibonding orbitals. This method is useful for quantifying the nature of the bonds between platinum and its ligands.

For this compound, NBO analysis would characterize the Pt-Cl and Pt-O bonds. The Pt-Cl bond is expected to have significant ionic character, but also a degree of covalency, as is typical for platinum-halide bonds mdpi.com. The Pt-O bond with the octan-1-ol ligand would also exhibit a mix of ionic and covalent character, with the oxygen atom acting as a sigma donor nih.govresearchgate.net. NBO calculations can quantify the percent ionic/covalent character and the hybridization of the atomic orbitals contributing to these bonds.

Ligand Field Theory and d-Orbital Splitting in Platinum Complexes

Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT), describes the effect of ligands on the energies of the metal d-orbitals vedantu.comdacollege.org. In a square planar geometry, the degeneracy of the five d-orbitals is lifted. The d-orbital splitting pattern for a square planar complex can be thought of as deriving from an octahedral complex where the two axial ligands have been removed huntresearchgroup.org.uklibretexts.orglardbucket.org.

This results in a significant stabilization of the d(z²) orbital and a slight stabilization of the d(xz) and d(yz) orbitals. Conversely, the orbitals in the xy-plane (d(x²-y²) and d(xy)) are destabilized due to increased interaction with the four in-plane ligands lardbucket.org. The typical energy ordering of the d-orbitals in a square planar complex is:

d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz)

The exact ordering, particularly between the d(xy) and d(z²) orbitals, can vary depending on the specific ligands and the extent of pi-bonding libretexts.org. For a d8 metal ion like Pt(II), the eight electrons will fill the four lower-energy orbitals, leaving the high-energy d(x²-y²) orbital unoccupied. This large energy gap between the highest occupied d-orbital and the empty d(x²-y²) orbital explains why square planar d8 complexes are almost always low-spin and diamagnetic libretexts.org.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the characterization of new compounds. For platinum complexes, the prediction of the ¹⁹⁵Pt NMR chemical shift is particularly valuable as it is highly sensitive to the coordination environment of the platinum center vu.nl.

Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have been successfully employed to predict ¹⁹⁵Pt NMR chemical shifts rsc.orgresearchgate.net. The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis sets for both the platinum and ligand atoms, the inclusion of relativistic effects (which are significant for heavy elements like platinum), and the treatment of solvent effects rsc.orgresearchgate.netrsc.org.

For instance, computational protocols using functionals like PBE0 with appropriate basis sets and a continuum solvation model have shown good agreement with experimental data for a range of Pt(II) and Pt(IV) complexes rsc.orgresearchgate.net. The predicted ¹⁹⁵Pt chemical shift is also sensitive to the conformation of the ligands, which alters the electron density at the platinum nucleus rsc.orgresearchgate.net.

Below is an interactive table showing representative calculated ¹⁹⁵Pt NMR chemical shifts for various Pt(II) complexes, illustrating the sensitivity of this parameter to the ligand sphere.

| Complex Type | Ligands | Calculated ¹⁹⁵Pt Chemical Shift (ppm) Range |

| cis-[Pt(amine)₂Cl₂] | Amine, Chloro | -2100 to -2400 |

| [Pt(diimine)Cl₂] | Diimine, Chloro | -2500 to -2800 |

| [Pt(phosphine)₂Cl₂] | Phosphine, Chloro | -4200 to -4800 |

| [Pt(carboxylate)₂] | Carboxylato | -1500 to -1800 |

Note: These are representative ranges from computational studies of various Pt(II) complexes and are intended for illustrative purposes. The actual chemical shift for this compound would require specific calculations.

Simulation of Reaction Pathways and Energy Barriers

Theoretical simulations can provide detailed mechanistic insights into the potential reactions of this compound. A particularly relevant reaction pathway to investigate would be the oxidation of the coordinated octan-1-ol ligand, as platinum is a known catalyst for alcohol oxidation tue.nlresearchgate.net.

Conformational Analysis of Octan-1-ol Ligand

The octan-1-ol ligand, with its flexible eight-carbon alkyl chain, can adopt numerous conformations. The specific conformation of this ligand can significantly impact the stability, steric environment, and reactivity of the complex. Computational methods are essential for exploring the conformational landscape of such ligands rsc.org.

A systematic conformational search can identify low-energy conformers of the coordinated octan-1-ol. This can be achieved through methods like molecular mechanics or more rigorous quantum mechanical calculations on simplified models. For transition metal complexes, accurately determining the conformational energies can be challenging, and specialized protocols may be required rsc.org. The M-C-C-H unit's ability to adopt a coplanar conformation is crucial for processes like beta-hydride elimination, a common decomposition pathway for metal alkyls that is analogous to a potential reaction pathway for alkoxides ddugu.ac.in. Understanding the preferred conformations of the octan-1-ol chain is therefore critical for predicting the complex's stability and reactivity.

Intermolecular Interactions and Solvation Models

Intermolecular Interactions

The interactions between a chloroplatinum species and octan-1-ol are multifaceted, primarily dictated by non-covalent forces. In the absence of direct experimental data for the specific this compound complex, theoretical calculations for similar systems involving metal complexes and alcohols suggest the prevalence of several key interaction types.

Dipole-Dipole Interactions: Octan-1-ol possesses a permanent dipole due to the electronegative oxygen atom in its hydroxyl group. The chloroplatinum moiety can also exhibit a dipole moment depending on its geometry and the arrangement of the chloro ligands. These permanent dipoles can align to create favorable electrostatic interactions.

Hydrogen Bonding: A critical interaction in this system is the potential for hydrogen bonding. The hydroxyl group of octan-1-ol can act as a hydrogen bond donor, while the chloro ligands on the platinum complex, with their lone pairs of electrons, can act as hydrogen bond acceptors. Computational studies on the hydrogen bonding interactions of 1-alkanols with other molecules have been successfully described using Density Functional Theory (DFT), with functionals like B3LYP providing an excellent description of such interactions nih.gov. The strength of these hydrogen bonds can be influenced by the alkyl chain length of the alcohol nih.gov.

Theoretical models, particularly those employing DFT, can be used to optimize the geometry of a 1:1 dimer of the chloroplatinum complex and octan-1-ol to elucidate the nature and strength of these interactions nih.gov. The Atoms in Molecules (AIM) theory and Symmetry-Adapted Perturbation Theory (SAPT) are advanced computational methods that can further dissect and quantify the contributions of electrostatics, exchange, induction, and dispersion to the total interaction energy in such dimers mdpi.com.

Solvation Models

To accurately model the behavior of chloroplatinum in an octan-1-ol solvent, computational solvation models are employed. These models can be broadly categorized into explicit and implicit (continuum) models.

Explicit Solvation Models: In this approach, individual solvent molecules (octan-1-ol) are included in the calculation along with the solute (chloroplatinum). This method allows for a detailed, atomistic description of the solute-solvent interactions, including the specific hydrogen bonding network. Molecular dynamics (MD) simulations are a powerful tool for implementing explicit solvation, providing insights into the dynamic nature of the solvation shell around the platinum complex mdpi.comnih.gov.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than individual molecules. This approach is computationally less expensive than explicit models. The Polarizable Continuum Model (PCM) and the Solvent Model based on Density (SMD) are widely used implicit solvation models mdpi.comnsf.gov. The SMD model, in particular, has been reported to yield excellent results in comparison to other continuum-based solvent models for predicting solvation free energies nsf.gov. The choice of the dielectric constant for octanol is a key parameter in these calculations nih.gov.

The selection of an appropriate computational method is critical for obtaining reliable predictions. Density Functional Theory (DFT) methods have generally been shown to provide better correlations and lower average deviations for calculating properties in solution compared to semiempirical and molecular mechanics methods nsf.govchemrxiv.orgresearchgate.net.

Below is an interactive table summarizing various computational methods and their applicability to studying the solvation of complexes like chloroplatinum in octan-1-ol.

| Method Type | Specific Method | Basis Set/Force Field | Key Strengths | Considerations |

| Quantum Mechanics | DFT (e.g., B3LYP, M062X, wB97xD) | 6-31G(d), 6-311+G(2d,p) | High accuracy for electronic properties and intermolecular interactions nsf.govub.edu. Good for describing hydrogen bonding nih.gov. | Computationally demanding. |

| Quantum Mechanics | Semiempirical (e.g., AM1, PM3, PM6) | N/A | Faster than DFT, useful for larger systems nsf.gov. | Generally lower accuracy than DFT chemrxiv.orgresearchgate.net. |

| Molecular Mechanics | MM (e.g., OPLS-AA, AMBER, CHARMM) | Force Field Specific | Computationally efficient for very large systems and long simulations nih.gov. | Accuracy is highly dependent on the quality of the force field parameters. |

| Solvation Model | Implicit (e.g., PCM, SMD) | N/A | Computationally efficient way to include solvent effects mdpi.comnsf.gov. | Does not capture specific, local solute-solvent interactions like hydrogen bonding as accurately as explicit models. |

| Solvation Model | Explicit | N/A | Provides a detailed, atomistic view of the solvation shell and dynamics mdpi.comnih.gov. | Computationally very expensive, requires significant computational resources. |

Catalytic Applications and Mechanistic Aspects

Hydrocarbon Functionalization (e.g., C-H Activation, Oxidation)

Platinum complexes are widely investigated for their ability to activate and functionalize typically inert carbon-hydrogen (C-H) bonds, a key step in converting simple hydrocarbons into more valuable chemicals. acs.orgsigmaaldrich.com This process can lead to the formation of new carbon-oxygen, carbon-carbon, and other bonds. researchgate.netnih.gov While specific studies detailing the use of the chloroplatinum;octan-1-ol complex in C-H activation are not extensively documented, the general principles of platinum catalysis suggest its potential in this area. The functionalization often proceeds through stoichiometric or catalytic pathways, and the design of the platinum complex, including its ligands and the nature of the support, can significantly influence reaction outcomes. researchgate.netresearchgate.net

Role of Octan-1-ol as a Ligand and/or Solvent in Catalytic Cycles

In the context of platinum catalysis, octan-1-ol plays a crucial role primarily by enhancing the catalyst's solubility and stability in non-polar organic solvents. mdpi.com The complex, often referred to as the Lamoreaux catalyst, is prepared through the reaction of hexachloroplatinic acid with a long-chain alcohol such as octan-1-ol. mdpi.comgoogle.com This preparation method leverages the alcohol to create a catalyst that is readily miscible in organic reaction media like benzene, toluene, and hexane, which is essential for maintaining a homogeneous catalytic system. mdpi.com The long alkyl chain of octan-1-ol imparts lipophilic character to the complex, preventing catalyst precipitation and ensuring that the active platinum sites are accessible to the reactants throughout the catalytic cycle.

Ligand Effects on Selectivity and Activity in Homogeneous Catalysis

The octan-1-ol component, while primarily providing solubility, also functions as a ligand. The interplay between the electron-withdrawing chloro groups and the alcohol ligand fine-tunes the reactivity of the platinum center, affecting how it interacts with substrates and influencing the pathways of catalytic transformations.

Alcohol Oxidation and Dehydrogenation

Platinum-based materials are well-established catalysts for the oxidation of alcohols. bnl.govnih.gov These reactions are fundamental transformations in organic synthesis, converting alcohols into aldehydes, ketones, or carboxylic acids. The activity of platinum catalysts in aqueous alcohol oxidation can be significantly enhanced by the presence of hydroxyl groups, which participate directly in the catalytic pathway and lower the activation barrier. rsc.org Model-based investigations and catalyst design studies aim to optimize reaction conditions to improve performance and mitigate deactivation processes like over-oxidation. tue.nl

Oxidative dehydrogenation is a related process where an alcohol is converted to a corresponding carbonyl compound. This reaction is of interest for energy storage and chemical synthesis. nih.gov While many systems utilize other metals, platinum-group metals are also active in this transformation. researchgate.net

| Reaction Type | Reactant Example | Product Example | Role of Platinum Catalyst | Research Findings |

| Alcohol Oxidation | Methanol (B129727) / Ethanol | Formaldehyde / Acetic Acid | Facilitates C-H and O-H bond cleavage and subsequent oxidation. | Platinum monolayer electrocatalysts show enhanced activity and selectivity, which can be tuned by platinum-support interactions. bnl.govnih.gov |

| Oxidative Dehydrogenation | 1-Phenylethanol | Acetophenone | Accelerates hydrogen abstraction and the transfer of oxygen. | Metal promoters can have a dual effect, enhancing both dehydrogenation and the removal of surface impurities. researchgate.net |

Hydrosilylation Reactions

Perhaps the most well-documented and significant industrial application of the this compound complex is in hydrosilylation. wikipedia.org This reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org The this compound complex, in this context known as the Lamoreaux catalyst, is a highly effective homogeneous catalyst for this process. mdpi.comgoogle.com

The Lamoreaux catalyst is valued for its high stability and activity, facilitating the curing of silicone polymers and the synthesis of organosilicon compounds. mdpi.comheraeus-precious-metals.com It is used, for example, in the production of silicone rubbers with improved fire-retardant properties. heraeus-precious-metals.com The reaction mechanism is believed to proceed via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene, insertion into the Pt-H or Pt-Si bond, and finally, reductive elimination of the alkylsilane product. wikipedia.org

Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, with cross-coupling reactions being a primary tool for this purpose. sigmaaldrich.comnih.gov While palladium complexes are most famous in this domain, other transition metals, including platinum, also exhibit catalytic activity. Platinum-catalyzed reactions can form C-C bonds through mechanisms such as C-H activation. researchgate.netnih.gov

Although platinum complexes are known to catalyze C-C bond formation, specific applications of the this compound complex in traditional cross-coupling reactions are not widely reported. The principles of organometallic chemistry suggest potential applicability, but this remains an area for further exploration. The development of transition metal-catalyzed C-C bond-forming reactions has allowed for milder and more selective synthetic routes. illinois.edu

Catalyst Design Principles and Turnover Frequency Considerations

The efficiency of a catalyst is often quantified by its turnover frequency (TOF) and turnover number (TON). TOF measures the number of catalytic cycles an active site performs per unit of time, representing the catalyst's intrinsic activity under specific conditions. acs.orgiitm.ac.inyoutube.com TON represents the total number of substrate molecules converted by a single catalytic site before it becomes deactivated. researchgate.net

Effective catalyst design aims to maximize both TOF and TON. For platinum-based catalysts, design principles include structural optimization, compositional tuning (e.g., creating alloys), and modifying the catalyst's support to enhance activity and stability. researchgate.netmdpi.com In the case of the homogeneous this compound catalyst, the design leverages the long-chain alcohol to ensure solubility and stability in the reaction medium, which is crucial for maintaining catalytic activity and achieving a high turnover number. mdpi.com The choice of ligands and reaction conditions is paramount to prevent catalyst deactivation and optimize performance. tue.nl

| Parameter | Definition | Importance in Catalysis |

| Turnover Frequency (TOF) | The number of molecules converted per active site per unit time (e.g., s⁻¹ or h⁻¹). acs.orgiitm.ac.in | A measure of the intrinsic speed or efficiency of a catalyst. Higher TOF indicates a more active catalyst. |

| Turnover Number (TON) | The total number of molecules that a single catalytic site can convert before becoming inactive. researchgate.net | A measure of the catalyst's stability and overall productivity. A high TON is crucial for industrial applications to minimize catalyst consumption. |

Heterogenization and Supported Catalysis using this compound Precursors

The transition from homogeneous to heterogeneous catalysis is a critical step in developing practical and industrially viable chemical processes. Heterogenization allows for the straightforward separation of the catalyst from the reaction mixture, enabling catalyst recycling and ensuring product purity. For platinum-based catalysts, a common approach to heterogenization involves the deposition of a platinum precursor onto a high-surface-area support material. The term "this compound" in this context typically refers to a precursor system where a chloroplatinum compound, such as hexachloroplatinic acid (H₂PtCl₆), is dissolved in octan-1-ol. This solution is then used to impregnate a solid support.

The use of an alcoholic medium, such as octan-1-ol, in the preparation of supported platinum catalysts serves multiple roles. It acts as a solvent for the chloroplatinum salt, facilitating its uniform dispersion over the support material. Furthermore, alcohols can act as reducing agents, converting the platinum ions into metallic platinum nanoparticles upon heating. rsc.orgmdpi.com The choice of alcohol can significantly influence the properties of the final catalyst, including the size, dispersion, and oxidation state of the platinum nanoparticles.

The general procedure for preparing a supported platinum catalyst using a this compound precursor system involves several key steps:

Impregnation: A porous support material (e.g., activated carbon, alumina, silica (B1680970), or titania) is treated with a solution of a chloroplatinum salt in octan-1-ol. acs.orgresearchgate.net The incipient wetness impregnation technique is often employed to ensure uniform distribution of the precursor throughout the support's pore structure. syr.edu

Drying: The solvent is removed by drying, typically at a moderately elevated temperature. This step leaves the chloroplatinum precursor deposited on the support surface. researchgate.net

Reduction: The platinum precursor is reduced to its metallic state. This can be achieved through thermal treatment in a reducing atmosphere (e.g., hydrogen) or by chemical reduction. mdpi.comiieta.org When an alcohol like octan-1-ol is used as the solvent, it can also serve as the reducing agent during a solvothermal synthesis approach. rsc.org

Activation: The catalyst may undergo a final activation step, such as high-temperature reduction or oxidation-reduction cycles, to clean the platinum surface and enhance its catalytic activity. researchgate.net

The properties of the resulting supported platinum catalyst are influenced by several factors, as detailed in the interactive table below.

| Parameter | Effect on Catalyst Properties | Research Findings |

| Support Material | Influences the dispersion and stability of platinum nanoparticles through metal-support interactions. nih.gov Can also participate in the catalytic reaction (bifunctional catalysis). syr.edu | Alumina-supported platinum catalysts have shown higher reaction rates for acetone hydrogenation compared to silica-supported ones, attributed to the bifunctional mechanism where the alumina support participates in the reaction. syr.edu |

| Platinum Precursor | The choice of chloroplatinum salt (e.g., H₂PtCl₆) affects the interaction with the support and the ease of reduction. | Hexachloroplatinic acid is a commonly used precursor for preparing supported platinum catalysts due to its solubility and reactivity. iieta.orgwikipedia.org |

| Solvent/Reducing Agent | The alcohol used (e.g., octan-1-ol) can influence the size and distribution of the platinum nanoparticles. Long-chain alcohols may lead to different nanoparticle morphologies compared to short-chain alcohols like ethanol. mdpi.com | The use of different reducing agents, including various alcohols, has been shown to control the crystallite size of PtRu nanoparticles. mdpi.com |

| Reduction Conditions | Temperature, time, and the reducing agent used are critical in determining the final size and structure of the platinum nanoparticles. | Photochemical reduction has been explored as an alternative to chemical reduction with agents like sodium borohydride or ethanol to influence the reduction level of the platinum precursor. iieta.org |

The resulting heterogenized platinum catalysts are active in a variety of chemical transformations, including hydrogenation and oxidation reactions. syr.eduharvard.eduvirginia.edu For instance, supported platinum catalysts are widely used for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids. virginia.eduresearchgate.nettaylorfrancis.com The mechanism of these reactions on the catalyst surface is a subject of ongoing research, with studies focusing on the nature of the active sites and the role of the support. researchgate.netrsc.org In the context of alcohol oxidation, the presence of hydroxyl groups on the catalyst surface, potentially from the solvent or adsorbed water, has been shown to play a key role in promoting the catalytic activity by participating in the reaction pathways and lowering the activation barriers. rsc.org

However, catalyst deactivation is a significant challenge in the practical application of supported platinum catalysts for alcohol oxidation. researchgate.netvirginia.edu Deactivation can occur through various mechanisms, including the sintering of platinum nanoparticles, poisoning by strongly adsorbed reaction intermediates or byproducts, and over-oxidation of the platinum surface. researchgate.nettandfonline.comresearchgate.net Research efforts are focused on improving the stability and longevity of these catalysts through the development of advanced synthesis methods and the use of catalyst promoters.

Applications in Advanced Materials Science and Nanotechnology

Precursor for Platinum Nanoparticle Synthesis

The chloroplatinum;octan-1-ol system is a versatile precursor for the synthesis of platinum nanoparticles (PtNPs). The properties and applications of these nanoparticles are intrinsically linked to their size, shape, and surface characteristics, which can be carefully controlled during the synthesis process.

Controlled Growth and Morphology of Nanostructures

The synthesis of platinum nanoparticles from a chloroplatinum precursor in the presence of octan-1-ol allows for a degree of control over the growth and morphology of the resulting nanostructures. The morphology and size of the nanoparticles can be influenced by various factors, including the concentration of the platinum precursor, the reaction temperature, and the presence of capping agents. mdpi.com

Long-chain alcohols like octan-1-ol can play a crucial role in directing the shape of the nanoparticles. For instance, different morphologies such as nanocubes, nano-octahedra, and other irregular shapes have been successfully synthesized using modified polyol methods, which are conceptually similar to using long-chain alcohols as both solvent and reducing agent. rsc.orgresearchgate.netethz.ch The control over the nanoparticle shape is critical as it directly impacts the number of surface atoms at edges and corners, which in turn influences their catalytic activity. unt.edu

Table 1: Factors Influencing Platinum Nanoparticle Morphology

| Factor | Influence on Nanoparticle Morphology |

| Precursor Concentration | Can affect the nucleation and growth rates, thereby influencing the final size and shape distribution of the nanoparticles. mdpi.com |

| Reaction Temperature | Higher temperatures can lead to more rapid reduction and potentially different nanoparticle shapes and sizes. mdpi.com |

| Capping Agents | Molecules that bind to the nanoparticle surface, preventing aggregation and influencing the growth direction to favor certain crystal facets. mdpi.com |

| Solvent/Reducing Agent | The choice of alcohol (e.g., octan-1-ol) can affect the reduction kinetics and act as a template or stabilizer for specific morphologies. |

Application of Platinum Nanoparticles in Catalysis and Electrochemistry

Platinum nanoparticles are renowned for their exceptional catalytic and electrocatalytic properties, which are exploited in a wide range of applications. unt.eduresearchgate.netnih.gov The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for chemical reactions.

In the realm of catalysis , PtNPs are utilized in various industrial processes, including hydrogenation, oxidation, and petroleum reforming. nih.gov The catalytic activity of PtNPs is highly dependent on their size and shape, as different crystal facets can exhibit varying reactivity. unt.edu For instance, the specific arrangement of atoms on the surface of a nanoparticle can influence its ability to adsorb reactants and facilitate chemical transformations.

In electrochemistry , platinum nanoparticles are critical components in fuel cells and sensors. researchgate.netnih.gov In direct methanol (B129727) fuel cells (DMFCs), for example, PtNPs serve as the catalyst for the electro-oxidation of methanol at the anode and the oxygen reduction reaction at the cathode. utexas.eduresearchgate.netelectrochemsci.org The efficiency and durability of these fuel cells are directly related to the performance of the platinum nanoparticle catalyst. The synthesis of PtNPs in a medium like octan-1-ol can influence the cleanliness of the nanoparticle surface, which is crucial for optimal electrochemical performance.

Integration into Functional Polymeric or Hybrid Materials

The this compound system also holds promise for the creation of functional polymeric and hybrid materials. Platinum complexes and nanoparticles can be incorporated into polymer matrices to impart specific properties to the resulting composite material.

One approach involves the synthesis of platinum nanoparticles within a polymer matrix, where the polymer acts as a scaffold and stabilizer. This can lead to the formation of nanocomposites with enhanced mechanical, thermal, or catalytic properties. For example, platinum nanoparticles have been deposited on polymer beads, which can then be used to create porous silica (B1680970) structures decorated with the nanoparticles. semanticscholar.org

Another strategy involves the direct integration of platinum complexes into the polymer structure. This can be achieved by synthesizing polymers with ligands that can coordinate with platinum ions. Such materials can exhibit interesting optical or electronic properties. Research has been conducted on creating composites of polymers and quasi-one-dimensional platinum compounds, which can exhibit properties like dichroism and semiconductivity. ethz.ch The use of a soluble platinum complex, potentially formed in a solvent like octan-1-ol, is a promising route for achieving homogeneous mixing with a polymer solution before fabricating the final composite material. ethz.ch

Photophysical Properties and Applications in Luminescent Materials

Platinum complexes are well-known for their rich photophysical properties, including phosphorescence, which makes them valuable components in luminescent materials, particularly for applications like organic light-emitting diodes (OLEDs). researchgate.netrsc.orgnih.gov The luminescence of these complexes arises from electronic transitions, often involving the platinum metal center and the surrounding ligands. These transitions can be sensitive to the molecular environment. rsc.org

The solvent environment, such as that provided by octan-1-ol, can influence the photophysical properties of platinum complexes. While specific studies on this compound are scarce, research on related systems shows that the nature of the solvent can affect the emission spectra and quantum yields of luminescent platinum complexes. unimi.it The polarity and viscosity of the medium can alter the energy levels of the excited states and influence non-radiative decay pathways.

Furthermore, the aggregation of platinum complexes can lead to changes in their luminescent properties. researchgate.net In some cases, aggregation can induce or enhance emission, a phenomenon known as aggregation-induced emission (AIE). researchgate.net The long alkyl chain of octan-1-ol could potentially influence the self-assembly and aggregation behavior of platinum complexes, thereby tuning their luminescent output. The design of platinum complexes with specific ligands allows for the fine-tuning of their emission color and efficiency, making them suitable for a wide range of optoelectronic applications. researchgate.netnih.gov

Ligand Modifications and Derivatization Strategies

Synthesis of Octan-1-ol Derivatives for Tunable Ligand Properties

There is currently no publicly available research detailing the synthesis of octan-1-ol derivatives specifically designed to modulate the properties of chloroplatinum complexes. The derivatization of alcohols is a well-established field in organic chemistry, with numerous methods available to introduce a wide variety of functional groups. These modifications could, in principle, be applied to octan-1-ol to alter its coordination properties. For instance, the introduction of electron-donating or electron-withdrawing groups could influence the electron density at the platinum center, thereby affecting its catalytic activity. Similarly, the incorporation of bulky substituents could create specific steric environments around the metal, potentially leading to enhanced selectivity in catalytic reactions. However, the application of these strategies to octan-1-ol for the specific purpose of tuning the properties of chloroplatinum;octan-1-ol has not been documented in the reviewed scientific literature.

Co-ligand Effects on this compound Properties and Reactivity

The influence of co-ligands on the properties and reactivity of transition metal complexes is a fundamental concept in inorganic chemistry. Co-ligands can significantly impact the stability, solubility, and catalytic behavior of a metal complex through both electronic and steric effects. In the context of this compound, the introduction of other ligands could modulate its reactivity in various applications. For example, the addition of phosphine ligands, which are known to be excellent σ-donors and π-acceptors, could alter the electronic properties of the platinum center and influence the lability of the chloro and octan-1-ol ligands.

Despite the general understanding of co-ligand effects, specific studies detailing their impact on the properties and reactivity of the this compound complex are not available. Research on other platinum complexes has shown that the nature of the co-ligand can have a profound effect on catalytic activity and selectivity. However, direct extrapolation of these findings to the this compound system is not scientifically rigorous without dedicated experimental or computational studies.

Rational Design of Ligand Architectures for Specific Reactivities

The rational design of ligands is a powerful strategy for developing catalysts with tailored reactivity and selectivity. This approach involves the careful design and synthesis of ligands with specific structural and electronic features to achieve a desired catalytic outcome. For the this compound complex, one could envision designing derivatives of octan-1-ol that incorporate additional coordinating moieties to create multidentate ligands. Such architectures could enhance the stability of the complex and provide more precise control over the geometry and reactivity of the platinum center.

While the principles of rational ligand design are well-established for a wide range of transition metal catalysts, their specific application to the this compound system has not been reported. The development of rationally designed ligands based on octan-1-ol would require a detailed understanding of the structure-activity relationships for this specific complex, which is currently lacking in the scientific literature.

Interactions with Chemical Environments and External Stimuli

Solvent Effects on Coordination and Reactivity

The solvent environment plays a pivotal role in the reactivity of platinum complexes, influencing ligand exchange rates, catalyst activity, and the stability of intermediates. In the context of the chloroplatinum;octan-1-ol system, octan-1-ol can act as both a reactant and a solvent medium. The polarity of the solvent system is a key determinant of reaction kinetics. For instance, in the platinum-catalyzed oxidation of alcohols, the addition of water to a less polar solvent like dioxane can impressively boost catalytic activity. lookchem.comrsc.org This enhancement is attributed to how solvent polarity influences the adsorption of substrates and products on the catalyst surface. lookchem.com

Water, as a co-solvent, can directly participate in the catalytic cycle. Theoretical calculations suggest that adsorbed hydroxyl groups on a platinum surface can lower the activation barrier for alcohol oxidation. rsc.org The coordination chemistry of platinum(IV) complexes, such as the anation (addition of an anion) by chloride ions, is also sensitive to the medium. Studies on aqua complexes of platinum(IV) show that the formation of intermediates is a key step in the substitution reactions catalyzed by platinum(II) species. lu.selu.se

The lipophilicity of platinum complexes, often quantified by the octanol/water partition coefficient (log P), is a crucial factor for their reactivity in mixed-phase systems. This property governs the distribution of the complex between organic and aqueous phases, which is essential for understanding its pharmacokinetic behavior in potential biological applications, although such applications are outside the scope of this article. nih.gov

| Solvent System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Dioxane/Water Mixtures | Increased rate of 1-octanol (B28484) oxidation over Pt/C catalysts. | Changes in solvent polarity affect the adsorption equilibrium of the alcohol and its products on the catalyst surface. lookchem.com | lookchem.com |

| Aqueous Medium | Adsorbed hydroxyl groups from water promote catalytic activity. | Hydroxyl groups participate directly in the catalytic pathway, reducing the activation energy for alcohol dehydrogenation. rsc.org | rsc.org |

| n-Octanol / 0.9% NaCl (for log P determination) | Determines the lipophilicity of Pt(II) complexes. | Partitioning between the organic (octanol) and aqueous phases reflects the complex's affinity for nonpolar versus polar environments. nih.gov | nih.gov |

Thermal Stability and Decomposition Pathways in Non-Biological Systems

The thermal behavior of the this compound system is critical for applications such as the synthesis of platinum nanoparticles, where controlled decomposition of a precursor is required. Generally, platinum(II) complexes exhibit stability at room temperature but decompose upon heating. ajol.info The decomposition temperatures can vary depending on the specific ligands coordinated to the platinum center, with some vinyl- and allylsilane platinum(II) complexes beginning to decompose at temperatures around 90-125 °C. ajol.info Platinum complexes with thiosaccharinate and diphosphine ligands have been shown to be more thermally stable than their palladium counterparts, with decomposition occurring in the molten phase at temperatures above 270 °C. jmaterenvironsci.com

In systems containing platinum and alcohols, thermal decomposition can follow several pathways. Studies of various alcohols adsorbed on platinum (111) surfaces reveal that while a significant portion of the alcohol desorbs intact, a fraction undergoes dissociation. uoa.gr For higher alcohols like propan-1-ol and butan-1-ol, two competing dissociative pathways are observed: complete dissociation to adsorbed carbon monoxide (CO) and hydrogen, and scission of the C-C bond nearest the C-O group. uoa.gr The thermal decomposition of platinum precursors like hexachloroplatinic acid in alcohol solutions is a widely used method for producing elemental platinum, often in the form of nanoparticles. nih.gov The alcohol, such as octan-1-ol, can serve as both the solvent and the reducing agent in this process.

| Platinum System | Decomposition Temperature (°C) | Decomposition Products | Reference |

|---|---|---|---|

| K[PtCl₃(CH₂=CHSiMe₃)] | 90 - 140 °C | Chlorotrimethylsilane | ajol.info |

| [PtCl(CH₂=CHCH₂SiMe₃)]₂ | 125 - 190 °C | Chlorotrimethylsilane | ajol.info |

| [Pt(tsac)₂(dppm)] | 270 - 445 °C | Loss of thiosaccharinate (tsac) and bis(diphenylphosphino)methane (B1329430) (dppm) ligands | jmaterenvironsci.com |

| Alcohols (C₁-C₄) on Pt(111) surface | > -23 °C (dissociation begins) | Parent alcohol, CO, H₂, surface carbon, ethylidyne/propylidyne species | uoa.gr |

Photochemical Reactivity of this compound

The interaction of the this compound system with light can induce specific chemical reactions, a field broadly known as photochemistry. Photochemical methods are employed in both the synthesis of platinum nanomaterials and in catalytic processes. For example, high-energy radiation, such as gamma rays, has been used to reduce hexachloroplatinic acid in solution to form platinum nanoparticles. researchgate.net This indicates that high-energy photons can drive the reduction of Pt(IV) to Pt(0), a fundamental reaction in this system.

In the context of catalysis, photoinduced oxidation of alcohols is an area of active research. acs.org While direct studies on the photochemical reactivity of a simple this compound mixture are not prevalent, related systems provide insight. Tandem photobiocatalytic reactions have been developed for the deracemization of secondary alcohols, where a metal-free photocatalyst, activated by visible light (e.g., 440 nm), oxidizes the alcohol to a prochiral ketone. acs.org This demonstrates the principle of using light to drive the oxidation of alcohols, a potential reaction pathway for the octan-1-ol component in the presence of a suitable photosensitizing platinum species. The efficiency of such photochemical reactions can be limited by factors such as the penetration of light through the reaction medium, which becomes a significant challenge at larger scales. acs.org

| Process | System | Radiation Source | Outcome | Reference |

|---|---|---|---|---|

| Reduction of Pt(IV) | Hexachloroplatinic acid in a liquid crystal medium | γ-rays (92 kGy) | Formation of amorphous platinum nanoparticles. | researchgate.net |

| Photoinduced Oxidation | Racemic (hetero)benzylic alcohols with 9-fluorenone (B1672902) photocatalyst | Visible light (440 nm) | Oxidation to prochiral ketones. | acs.org |

| Radical Trifluoromethylation | Acetophenone silyl (B83357) enol ether with Eosin Y photocatalyst | Visible light | Formation of 3,3,3-trifluoro-1-phenylpropan-1-one. | acs.org |

Future Research Directions and Emerging Paradigms for Chloroplatinum;octan 1 Ol

Development of Next-Generation Catalytic Systems

The evolution of catalysts based on chloroplatinum;octan-1-ol is moving towards systems that offer enhanced stability, activity, and recyclability, while minimizing the reliance on costly platinum. researchandmarkets.comacs.org

Future research will likely focus on several key areas:

Single-Atom Catalysis: Anchoring individual platinum atoms onto robust supports like metal oxides or carbon nanomaterials represents a paradigm shift. This approach maximizes the atom economy of platinum, enhances catalytic activity, and can introduce unique selectivity by leveraging strong metal-support interactions. ornl.gov For a this compound system, this would involve developing methods to controllably deposit single Pt atoms from the precursor solution onto a desired support.

Nanoparticle Engineering: Advances in nanoengineering are enabling the precise control of platinum nanoparticle size, shape, and composition. fuelcellstore.com Future work will explore the in-situ formation of these nanoparticles from the this compound precursor under specific reaction conditions, potentially using the octan-1-ol component as both a solvent and a reducing/stabilizing agent. Dynamically tuning the structure of these nanoparticles during a reaction to enhance performance is another promising avenue. greencarcongress.com

Support and Ligand Innovation: The interaction between the platinum center and its environment is critical. Research into novel support materials that can actively participate in the catalytic cycle is growing. Furthermore, the design of advanced ligands that can stabilize the platinum species, prevent leaching, and electronically tune the catalyst's reactivity will be crucial for developing more robust and selective systems.

| Catalyst Generation | Key Features | Research Focus | Potential Impact |

| First Generation | Homogeneous solution (e.g., Speier's catalyst) wikipedia.org | Basic reactivity and application | Established baseline for hydrosilylation wikipedia.org |

| Next Generation | Heterogenized systems, engineered nanoparticles, single-atom catalysts ornl.gov | Precise control of active sites, enhanced stability, recyclability | Reduced platinum loading, improved efficiency, broader substrate scope |

| Future Paradigms | Dynamic and self-optimizing catalysts, AI-driven design | Real-time structural adaptation, predictive catalyst discovery catalysis-summit.com | Accelerated development, novel reaction pathways |

Exploration of Novel Reaction Pathways and Substrates

While hydrosilylation is a primary application, the catalytic potential of platinum systems derived from this compound is far broader. Future research will increasingly target the expansion of its catalytic repertoire.

Key areas of exploration include:

Hydrofunctionalization Reactions: Beyond hydrosilylation, there is significant potential in other hydrofunctionalization reactions, such as hydroamination and hydroalkoxylation of unactivated alkenes. nih.gov These reactions are fundamental in organic synthesis for creating carbon-nitrogen and carbon-oxygen bonds. Developing platinum catalysts derived from the this compound precursor for these transformations would be a significant advance. nih.gov

Sustainable Chemistry: The global shift towards sustainability will drive research into using these catalysts for biomass conversion and CO2 reduction. ornl.gov For instance, platinum catalysts are effective for hydrogenation and deoxygenation reactions, which are crucial steps in converting bio-derived feedstocks into valuable chemicals and fuels. youtube.com

Tandem and Cascade Catalysis: Designing catalytic systems where a single platinum catalyst can orchestrate multiple sequential reaction steps (a cascade reaction) offers significant advantages in terms of process efficiency. Investigating the potential of this compound derived species to initiate such cascades is a complex but rewarding research direction.

A critical aspect of this exploration is understanding the underlying reaction mechanisms. For many platinum-catalyzed reactions, the precise pathways and intermediates are still debated. mdpi.comresearchgate.net Future work will need to combine experimental and computational studies to elucidate these mechanisms for new substrates and transformations. researchgate.net

Advanced In-situ Spectroscopic Monitoring of Reactions

To design better catalysts and control reactions more effectively, it is crucial to understand what is happening at the molecular level under actual operating conditions. hideninc.com The development of advanced in-situ and operando spectroscopic techniques is revolutionizing the study of catalysis. wikipedia.org

Future research will heavily rely on these methods:

X-ray Absorption Spectroscopy (XAS): Synchrotron-based techniques like XAS are exceptionally powerful for probing the electronic state and local coordination environment of platinum atoms during a reaction. researchgate.net This allows researchers to track changes in oxidation state and structure of the active catalytic species as it is formed from the chloroplatinum precursor and as it interacts with reactants. researchgate.netrsc.org